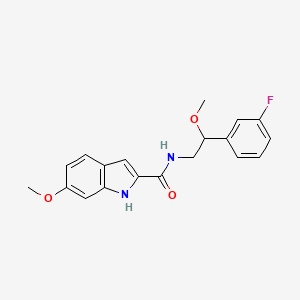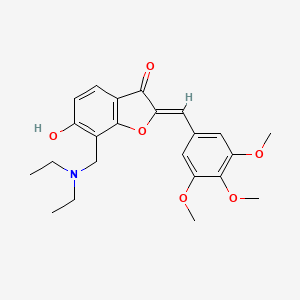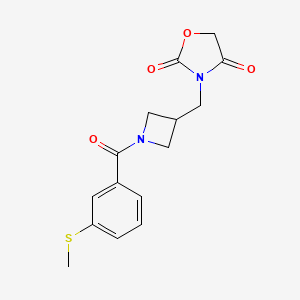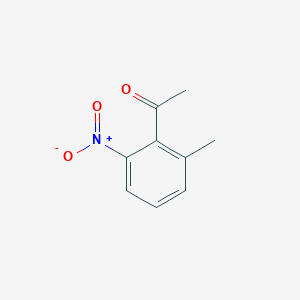
ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It is structurally similar to other compounds in the chromene family, which are known for their diverse biological activities .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the literature .Applications De Recherche Scientifique
Enzymatic Synthesis and Polymer Applications Ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate is a compound that can be linked to the broader category of furan and chromen derivatives, which have seen various applications in scientific research, especially in the field of materials science. Although direct studies on this specific compound are limited, research on similar furan derivatives highlights their potential in the enzymatic synthesis of biobased polyesters, utilizing compounds like 2,5-bis(hydroxymethyl)furan as building blocks. These novel biobased polyesters, synthesized via enzymatic methods, demonstrate significant promise due to their biodegradability and renewable origins, making them suitable for various applications in materials science, particularly in creating sustainable polymers (Jiang et al., 2014).
Synthetic Methodologies and Catalysis Research into furan derivatives also encompasses innovative synthetic methodologies. For instance, one-pot synthesis approaches using heterogeneous catalysts like K10 montmorillonite clay have been developed for creating 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones, showcasing the versatility and efficiency of catalytic processes in generating complex molecules from simpler furan and chromen precursors. These methodologies highlight the potential for using furan derivatives in complex organic synthesis and the development of new catalytic processes (Zhang et al., 2018).
Biological Activity Studies Further, the exploration of furan derivatives extends into the biological domain, where compounds like methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have been studied for their cytotoxicity against cancer cell lines and antimicrobial properties. These studies are indicative of the broader pharmacological potential of furan derivatives, suggesting possible applications in drug development and antibacterial treatments (Phutdhawong et al., 2019).
Chemical Structure and Mechanism Studies On a more fundamental level, studies on the mechanisms of reactions involving furan rings, such as the syntheses of naphtho[1,8-bc]furans, provide deep insights into the chemical behavior of these compounds. Understanding these mechanisms can inform the design of new chemical entities and the development of novel synthetic strategies for furan derivatives (Horaguchi et al., 1983).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(6-ethyl-7-hydroxy-4-oxochromen-3-yl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-3-10-7-11-16(8-13(10)19)23-9-12(17(11)20)14-5-6-15(24-14)18(21)22-4-2/h5-9,19H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXVBQYZZURGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=C(O3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide](/img/structure/B2717397.png)

![6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B2717399.png)
![6,6-dimethyl-2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2717404.png)
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/no-structure.png)

![N-(2-(1H-indol-3-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2717412.png)




![2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2717417.png)

